Accelerated CPIB Peak Plasma Levels Achieved by Clofibride
In a direct head-to-head comparative pharmacokinetic study, a single oral dose of clofibride produced an earlier and higher peak plasma concentration of the active metabolite CPIB compared to an equimolar dose of clofibrate [1]. Despite this difference in absorption kinetics, the total systemic exposure (AUC) was similar, indicating that clofibride's primary differentiation lies in its more rapid metabolic activation [1].
| Evidence Dimension | CPIB Peak Plasma Level (Cmax) and Time to Peak (Tmax) |
|---|---|
| Target Compound Data | Earlier and higher CPIB peak plasma level |
| Comparator Or Baseline | Clofibrate: Later and lower CPIB peak plasma level |
| Quantified Difference | Qualitatively earlier and higher; quantitatively not specified in abstract but described as significant |
| Conditions | Seven healthy male volunteers; single oral dose releasing 1.3 g CPIB; crossover design; gas chromatographic analysis [1] |
Why This Matters
For research requiring rapid onset of CPIB-mediated effects, clofibride's accelerated absorption profile is a distinct advantage.
- [1] Harvengt C, Desager JP. Pharmacokinetic study and bioavailability of three marketed compounds releasing p-chlorophenoxyisobutyric acid (CPIB) in volunteers. Int J Clin Pharmacol Biopharm. 1976 Sep;14(2):113-8. View Source
